molecular formula C11H14N2 B581764 1-Phenyl-1,6-diazaspiro[3.3]heptane CAS No. 1363383-39-4

1-Phenyl-1,6-diazaspiro[3.3]heptane

Cat. No. B581764
CAS RN: 1363383-39-4
M. Wt: 174.247
InChI Key: QWFHWOXJGVJQIE-UHFFFAOYSA-N
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Description

“1-Phenyl-1,6-diazaspiro[3.3]heptane” is a chemical compound with the molecular formula C11H14N2 . It has a molecular weight of 174.247. There is also a variant of this compound known as “this compound hemioxalate” with the molecular formula C24H30N4O4 and a molecular weight of 438.52 g/mol .


Synthesis Analysis

The synthesis of azaspiro[3.3]heptanes, including this compound, has been reported in the literature . The preparation of these compounds involves the use of multiple exit vectors . Another study describes the synthesis of 1-substituted 2,6-diazaspiro[3.3]heptanes, which could potentially be applied to the synthesis of this compound .


Molecular Structure Analysis

The molecular structure of this compound consists of a spirocyclic structure with a phenyl group attached . The spirocyclic structure contains two nitrogen atoms, making it a diazaspiro compound .

Scientific Research Applications

Novel Synthesis Techniques and Chemical Properties

  • Synthesis of Highly Functionalized Pyrazolone Systems : The epoxidation of pyrazolidinediones leads to 5-phenyl-1-oxa-5,6-diazaspiro[2.4]heptane-4,7-dione derivatives, which react with nucleophiles to produce various products depending on the diazaspiro compound and the nucleophile used, showcasing the versatility of diazaspiro compounds in synthetic chemistry (Metwally et al., 2011).
  • Development of Spirocyclic Azetidines : Novel angular azaspiro[3.3]heptanes, including difluoro and dimethyl variants, were synthesized with high yields, demonstrating the potential for these compounds in drug discovery and library synthesis (Guerot et al., 2011).

Pharmacological Activities

  • Anticonvulsant Activities : 6-Methyl-1-substituted-4,6-diazaspiro[2.4]heptane-5,7-diones were synthesized and showed protection against seizures in preclinical models, highlighting the therapeutic potential of diazaspiro compounds in treating epilepsy (He et al., 2010).
  • Amination Reactions : The utility of 2,6-diazaspiro[3.3]heptanes in palladium-catalyzed aryl amination reactions was demonstrated, underscoring their value as structural surrogates of piperazine in synthesizing N-Boc-N'-aryl derivatives (Burkhard & Carreira, 2008).

Novel Building Blocks for Drug Discovery

  • Synthesis of Angular Spirocyclic Compounds : The development of angular 1,6-diazaspiro[3.3]heptane modules, including functionalized derivatives, provides new avenues for the design of spirocyclic building blocks in drug discovery (Guerot et al., 2011).

Future Directions

The future directions for research on 1-Phenyl-1,6-diazaspiro[3.3]heptane could involve further exploration of its synthesis and potential applications in drug discovery and design . The development of new synthetic routes and the investigation of its biological activity could be areas of interest .

properties

IUPAC Name

1-phenyl-1,6-diazaspiro[3.3]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2/c1-2-4-10(5-3-1)13-7-6-11(13)8-12-9-11/h1-5,12H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWFHWOXJGVJQIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C12CNC2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301287872
Record name 1,6-Diazaspiro[3.3]heptane, 1-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301287872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1363383-39-4
Record name 1,6-Diazaspiro[3.3]heptane, 1-phenyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1363383-39-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,6-Diazaspiro[3.3]heptane, 1-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301287872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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